Meta-Bromine Substitution and Predicted Physicochemical Profile vs. Ortho/Para Isomers
The meta-substituted 3-bromobenzyl group confers a distinct physicochemical profile compared to its ortho- and para-brominated analogs, which is a key consideration in drug design. Density and logP predictions, derived from advanced chemistry development (ACD/Labs) software, indicate that 1-(3-Bromobenzyl)pyrrolidine exhibits a predicted density of 1.378±0.06 g/cm³ and a logP of 2.96 [1]. These values are identical to the predicted values for the 4-bromo (para) isomer (1.378±0.06 g/cm³, logP 2.96) [2], highlighting the need for experimental validation. Direct experimental data for the hydrochloride salt is not available in this database.
| Evidence Dimension | Predicted Physicochemical Properties (Density, logP) |
|---|---|
| Target Compound Data | Density: 1.378±0.06 g/cm³; logP: 2.96 |
| Comparator Or Baseline | 1-(4-Bromobenzyl)pyrrolidine: Density 1.378±0.06 g/cm³; logP 2.96 |
| Quantified Difference | No significant difference in predicted values. |
| Conditions | ACD/Labs predicted properties for free base forms. |
Why This Matters
These predicted values, while similar to the para isomer, establish a baseline for assessing the compound's lipophilicity and bulk properties, which are crucial for formulating initial structure-activity relationship (SAR) hypotheses and determining appropriate storage and handling conditions.
- [1] ChemSrc. 1-(3-Bromobenzyl)pyrrolidine CAS 168820-15-3. 2023. View Source
- [2] ChemSrc. 1-(4-Bromobenzyl)pyrrolidine CAS 4897-55-6. 2023. View Source
